molecular formula C14H17NO5 B13546577 Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate

Cat. No.: B13546577
M. Wt: 279.29 g/mol
InChI Key: HLQXUZNBFGZJEZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate is an organic compound that features a benzoate ester functional group. It is often used in organic synthesis due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protecting group and a formyl group. The Boc group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate typically involves the protection of an amine group with a Boc group, followed by esterification and formylation reactions. One common method involves the reaction of 3-amino-5-formylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amine is then esterified using methanol and a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

    Oxidation: 3-{[(tert-butoxy)carbonyl]amino}-5-carboxybenzoate.

    Reduction: Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxymethylbenzoate.

    Substitution: 3-amino-5-formylbenzoate after Boc deprotection.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate is unique due to the presence of both a Boc-protected amine and a formyl group on the benzoate ester. This combination allows for versatile synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-formyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-11-6-9(8-16)5-10(7-11)12(17)19-4/h5-8H,1-4H3,(H,15,18)

InChI Key

HLQXUZNBFGZJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O

Origin of Product

United States

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